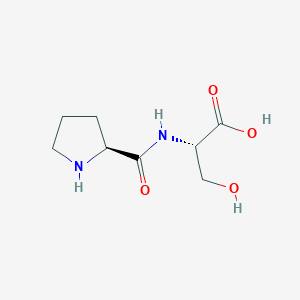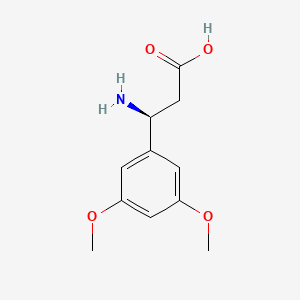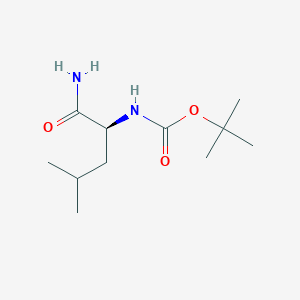
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
Descripción general
Descripción
“(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate” is a leucine derivative. It has a molecular formula of C11H22N2O3 and a molecular weight of 230.30 .
Synthesis Analysis
The synthesis of this compound involves the treatment of compounds with trifluoroacetic acid in dichloromethane . The product is then used directly for the next reaction without further purification .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(C)CC@@HN)NC(=O)OC(C)(C)C . Chemical Reactions Analysis
The compound undergoes reactions with trifluoroacetic acid and dichloromethane . It is also involved in the synthesis of glutaryl derivatives of dipeptides .Physical And Chemical Properties Analysis
The compound is sealed in dry conditions and stored at 2-8°C . It has a boiling point that is not specified in the available resources .Aplicaciones Científicas De Investigación
Peptide Synthesis
BoC-L-leucine amide is extensively used in peptide synthesis. The BoC (tert-butyloxycarbonyl) group serves as a protective group for the amino function during the synthesis process. It is particularly useful because it can be removed under mild acidic conditions without affecting other sensitive functional groups in the peptide chain . This allows for the stepwise construction of complex peptides and proteins, which are essential in understanding biological processes and developing therapeutic agents.
Drug Development
In drug development, BoC-L-leucine amide is employed in the design of prodrugs. Prodrugs are inactive derivatives of pharmacologically active agents that must undergo an enzymatic or chemical transformation within the body to release the active drug. The BoC group can be used to modify the solubility, stability, and bioavailability of these compounds, making them more effective as medications .
Enzyme Assays
BoC-L-leucine amide plays a crucial role in enzyme assays. It can be used as a substrate to measure the activity of proteases, which are enzymes that break down proteins. By quantifying the rate at which the BoC group is cleaved from the leucine amide, researchers can determine the activity of these enzymes, which is vital for understanding various diseases and developing enzyme inhibitors .
Immunochemistry
In immunochemistry, BoC-L-leucine amide is used for labeling antibodies or antigens. The BoC group can be attached to these molecules without disrupting their binding affinity. This allows for the visualization and tracking of these molecules in various assays, contributing to the diagnosis and monitoring of diseases .
Material Science
BoC-L-leucine amide finds applications in material science, particularly in the development of polymers. The introduction of the BoC group into polymers can alter their physical properties, such as increasing their thermal stability or changing their solubility profile. This is important for creating specialized materials with specific characteristics for industrial applications .
Analytical Chemistry
In analytical chemistry, BoC-L-leucine amide is used in chromatography as a standard for calibrating instruments. Its well-defined properties allow for accurate measurement of amino acid composition in samples. This is essential for quality control in the pharmaceutical industry and for research in biochemistry .
Safety and Hazards
The compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPDJTPZNJKXPW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428382 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70533-96-9 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



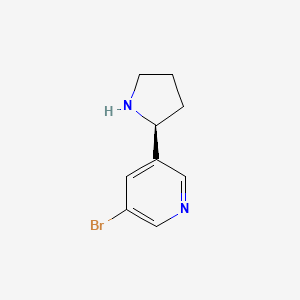
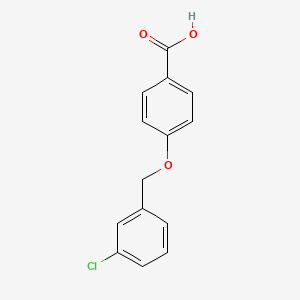




![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)

